molecular formula C10H12N2O2 B592548 4-(2-Aminophenyl)morpholin-3-one CAS No. 1082588-73-5

4-(2-Aminophenyl)morpholin-3-one

Cat. No.: B592548
CAS No.: 1082588-73-5
M. Wt: 192.218
InChI Key: AKPYISYUMOZZAJ-UHFFFAOYSA-N
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Description

4-(2-Aminophenyl)morpholin-3-one is a chemical research compound with the molecular formula C 10 H 12 N 2 O 2 and a molecular weight of 192.22 . This aniline-functionalized morpholinone derivative serves as a versatile building block in medicinal chemistry and pharmaceutical research. Its structure, featuring an aromatic amine adjacent to a saturated oxygen-nitrogen heterocycle, makes it a valuable intermediate for constructing more complex molecules. Researchers utilize this compound in the exploration of new chemical entities, particularly as a precursor in the synthesis of potential pharmacologically active compounds . The morpholinone core is a privileged structure in drug design, often contributing to favorable physicochemical properties and biological activity. The specific stereoelectronic properties of this compound make it a subject of interest in developing novel small molecule libraries for high-throughput screening against various biological targets. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(2-aminophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-3-1-2-4-9(8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPYISYUMOZZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminophenyl)morpholin-3-one typically involves the following steps:

Industrial Production Methods

For industrial-scale production, a novel process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using aqueous sodium or calcium hypochlorite and a catalyst. This intermediate is then reacted with 4-nitroaniline in the presence of a phenylboronic acid catalyst, followed by a one-pot transformation to this compound through hydrogenation .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminophenyl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Aminophenyl)morpholin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of rivaroxaban, the compound acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key morpholin-3-one derivatives include:

Compound CAS Number Molecular Formula Molecular Weight Substituent Position Melting Point (°C) LogP Water Solubility (g/L) Key Applications
4-(4-Aminophenyl)morpholin-3-one 438056-69-0 C₁₀H₁₂N₂O₂ 192.22 Para 171–175 -0.8 16.6 (20°C) Anticoagulants, antimicrobials
4-(4-Nitrophenyl)morpholin-3-one 446292-04-2 C₁₀H₁₀N₂O₄ 222.20 Para N/A N/A Low (chloroform/methanol) MRI contrast agents, crystallography
4-(4-Amino-2-methylphenyl)morpholin-3-one 482308-10-1 C₁₁H₁₄N₂O₂ 206.25 Para (with methyl) N/A N/A N/A Pharmaceutical intermediates
4-(2-Aminophenyl)morpholin-3-one N/A C₁₀H₁₂N₂O₂ 192.22 Ortho N/A N/A N/A Limited data (PubChem entry)

Key Observations:

  • Thermal Stability: The nitro derivative has a higher predicted boiling point (516.8°C) than the amino variant (502.3°C), attributed to stronger intermolecular interactions in nitro compounds .

Biological Activity

4-(2-Aminophenyl)morpholin-3-one (CAS No. 1082588-73-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in research and medicine, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₂N₂O₂
  • Molecular Weight : 192.21 g/mol
  • CAS Number : 1082588-73-5

The compound features a morpholine ring substituted with an amino group on the phenyl moiety, which contributes to its unique biological properties.

This compound primarily acts as an inhibitor of Factor Xa (fXa) , a crucial enzyme in the coagulation cascade.

Mode of Action

  • It functions as a P4-ligand within the enzyme pocket of Factor Xa, leading to inhibition of the coagulation pathway. This mechanism is similar to that of established anticoagulants like rivaroxaban.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and predictable absorption characteristics, which are essential for therapeutic applications. This profile indicates that the compound may exhibit similar pharmacokinetic properties to rivaroxaban, which is widely used in clinical settings for anticoagulation.

Anticoagulant Properties

Research indicates that this compound effectively inhibits Factor Xa, leading to decreased thrombin generation and reduced clot formation. This activity positions it as a candidate for further development into anticoagulant therapies .

Other Biological Activities

In addition to its anticoagulant effects, preliminary studies suggest that the compound may interact with various biomolecules, potentially influencing other biochemical pathways:

  • Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit protein kinases, which are critical in regulating cell growth and proliferation. This could imply potential anticancer properties.
  • Enzyme Inhibition : There is ongoing research into its role as an enzyme inhibitor beyond coagulation pathways, particularly concerning tyrosinase inhibition involved in melanin synthesis.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Anticoagulant Efficacy : A study demonstrated that the compound significantly reduced thrombus formation in animal models when administered at therapeutic doses.
  • Cancer Research : Investigations into its role as a protein kinase inhibitor revealed promising results in cell line studies, suggesting potential applications in cancer therapy.
  • Comparative Studies : Comparative analyses with structurally similar compounds (e.g., 4-(4-Aminophenyl)morpholin-3-one) have shown that variations in substitution patterns can lead to differences in biological activity and potency .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
Factor Xa InhibitionP4-ligand binding
Potential Anticancer ActivityProtein kinase inhibition
Enzyme InhibitionTyrosinase inhibition

Q & A

Q. What are the key synthetic routes for 4-(2-Aminophenyl)morpholin-3-one, and how are reaction conditions optimized?

The synthesis typically involves reducing nitro-substituted precursors (e.g., 4-(2-nitrophenyl)morpholin-3-one) via catalytic hydrogenation. Optimal conditions include using palladium-on-carbon (Pd/C) or Raney nickel as catalysts, hydrogen gas (1–3 atm), and polar aprotic solvents like methanol or ethanol at 50–80°C. Reaction monitoring via TLC or HPLC ensures complete nitro-to-amine conversion . For regioselective coupling, intermediates like this compound can react with electrophiles (e.g., triazine derivatives) under basic conditions (K₂CO₃ or Et₃N) in acetone or THF at 0–25°C .

Q. How is this compound characterized structurally and functionally?

Characterization involves:

  • Spectroscopy : FT-IR confirms amine (-NH₂) and carbonyl (C=O) groups. NMR (¹H/¹³C) resolves aromatic protons and morpholinone ring geometry .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Determines stereochemistry and crystal packing, critical for structure-activity studies .

Q. What are the common reactions of this compound in organic synthesis?

The amine group undergoes nucleophilic substitution (e.g., with acyl chlorides or sulfonyl chlorides) in dichloromethane (DCM) under mild conditions (0–25°C). The morpholinone ring participates in ring-opening reactions with strong bases (e.g., LHMDS) or electrophiles, forming intermediates for heterocyclic scaffolds .

Advanced Research Questions

Q. How are impurities like dimeric byproducts formed during synthesis, and how are they controlled?

Impurities such as dimeric adducts (e.g., IMP-20.15/2.57) arise from intermolecular reactions between intermediates under basic conditions. Mitigation strategies include:

  • pH control : Maintaining neutral to slightly acidic conditions (pH 6–7) during coupling steps.
  • Temperature modulation : Lowering reaction temperatures (≤25°C) to suppress side reactions.
  • Purification : Gradient HPLC with C18 columns (acetonitrile/water + 0.1% TFA) isolates the target compound .

Q. What computational methods predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes or receptors), guiding derivatization for enhanced binding affinity .

Q. How do reaction conditions influence stereochemical outcomes in morpholinone derivatives?

Stereoselective synthesis requires chiral catalysts (e.g., (R)-BINAP) or enantiopure starting materials. For example, (6R)-configured derivatives are synthesized via asymmetric hydrogenation (≥95% ee) using Rh(I) catalysts. Solvent polarity (e.g., THF vs. DMF) and temperature (−70°C for kinetic control) further refine stereoselectivity .

Q. Which advanced analytical techniques optimize purity and stability assessments?

  • HPLC-DAD-MS : Validates purity (>98%) and detects trace impurities (LOQ ≤0.1%).
  • Stability studies : Accelerated degradation (40°C/75% RH for 6 months) under ICH guidelines identifies degradation pathways (e.g., oxidation of the amine group).
  • Thermogravimetric analysis (TGA) : Determines thermal stability for storage recommendations (e.g., inert atmosphere, −20°C) .

Methodological Notes

  • Synthetic Optimization : Prioritize eco-friendly solvents (e.g., ethanol over DMF) and catalytic systems to align with green chemistry principles .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ChemDraw) to resolve structural ambiguities .

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